molecular formula C17H17KN2 B12956227 Potassium N,N'-diphenyl-2,4-pentanediiminate

Potassium N,N'-diphenyl-2,4-pentanediiminate

Cat. No.: B12956227
M. Wt: 288.43 g/mol
InChI Key: LPTAKTMNKRXRTR-UHFFFAOYSA-N
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Description

Potassium N,N’-diphenyl-2,4-pentanediiminate is an organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a potassium ion coordinated to a diiminate ligand, which is substituted with phenyl groups at the nitrogen atoms. The structure of this compound allows for interesting reactivity and stability, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium N,N’-diphenyl-2,4-pentanediiminate typically involves the reaction of N,N’-diphenyl-2,4-pentanediimine with a potassium source. One common method is the reaction of N,N’-diphenyl-2,4-pentanediimine with potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: While specific industrial production methods for Potassium N,N’-diphenyl-2,4-pentanediiminate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Potassium N,N’-diphenyl-2,4-pentanediiminate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine oxides, while reduction can produce amines.

Scientific Research Applications

Potassium N,N’-diphenyl-2,4-pentanediiminate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the development of new pharmaceuticals.

    Medicine: Its derivatives are being studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which Potassium N,N’-diphenyl-2,4-pentanediiminate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, thereby affecting the overall chemical behavior of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

    N,N’-diphenyl-2,4-pentanediimine: The parent compound without the potassium ion.

    Potassium N,N’-diphenyl-2,4-hexanediiminate: A similar compound with an extended carbon chain.

    Potassium N,N’-diphenyl-2,4-butanediiminate: A similar compound with a shorter carbon chain.

Uniqueness: Potassium N,N’-diphenyl-2,4-pentanediiminate is unique due to its specific carbon chain length and the presence of the potassium ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific coordination environments and stability.

Properties

Molecular Formula

C17H17KN2

Molecular Weight

288.43 g/mol

IUPAC Name

potassium;2-N,4-N-diphenylpentane-2,4-diimine

InChI

InChI=1S/C17H17N2.K/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17;/h3-13H,1-2H3;/q-1;+1

InChI Key

LPTAKTMNKRXRTR-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)[CH-]C(=NC2=CC=CC=C2)C.[K+]

Origin of Product

United States

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